1-ethynylcyclopropane-1-sulfonamide
Overview
Description
1-ethynylcyclopropane-1-sulfonamide is a chemical compound with the molecular formula C5H7NO2S It is characterized by the presence of an ethynyl group attached to a cyclopropane ring, which is further connected to a sulfonic acid amide group
Mechanism of Action
Target of Action
For instance, some amides have been found to inhibit fatty acid amide hydrolase (FAAH), a key enzyme involved in the breakdown of endocannabinoids .
Mode of Action
Amides are known to undergo activation, which can lead to powerful transformations under mild conditions . This activation can result in the formation of new bonds and structures, potentially leading to changes in the target molecules .
Biochemical Pathways
For example, some amides have been found to participate in the auxin pathways of plant microbiomes, leading to the production of indole-3-acetic acid (IAA), an essential natural plant hormone .
Pharmacokinetics
It’s known that the pharmacokinetics of amides can be influenced by various factors, including their structure, the presence of functional groups, and the physiological conditions under which they are administered .
Result of Action
The activation of amides can lead to the formation of new bonds and structures, potentially leading to changes in the target molecules . These changes could potentially alter the function of these molecules, leading to various downstream effects.
Action Environment
The action, efficacy, and stability of 1-Ethynyl-cyclopropanesulfonic acid amide can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the reactivity and stability of amides . .
Biochemical Analysis
Biochemical Properties
1-Ethynyl-cyclopropanesulfonic acid amide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of fatty acid amides. This interaction can lead to the inhibition of FAAH, affecting the levels of fatty acid amides in the body . Additionally, 1-Ethynyl-cyclopropanesulfonic acid amide may interact with other enzymes involved in amide bond formation and degradation, influencing various metabolic pathways .
Cellular Effects
1-Ethynyl-cyclopropanesulfonic acid amide has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FAAH by 1-Ethynyl-cyclopropanesulfonic acid amide can lead to increased levels of endocannabinoids, which are known to affect cell signaling and gene expression . This compound may also impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 1-Ethynyl-cyclopropanesulfonic acid amide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of FAAH, inhibiting its activity and preventing the hydrolysis of fatty acid amides. This inhibition can lead to increased levels of endocannabinoids, which in turn modulate various signaling pathways and gene expression patterns. Additionally, 1-Ethynyl-cyclopropanesulfonic acid amide may interact with other enzymes, influencing their activity and altering metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethynyl-cyclopropanesulfonic acid amide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-Ethynyl-cyclopropanesulfonic acid amide is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of FAAH and prolonged effects on cellular function . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for several hours to days, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-Ethynyl-cyclopropanesulfonic acid amide vary with different dosages in animal models. At low doses, the compound can effectively inhibit FAAH without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
1-Ethynyl-cyclopropanesulfonic acid amide is involved in several metabolic pathways. It interacts with enzymes such as FAAH and carboxylic acid reductases, influencing the formation and degradation of amides and carboxylic acids . These interactions can affect metabolic flux and alter the levels of key metabolites in the body . The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-Ethynyl-cyclopropanesulfonic acid amide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Once inside the cell, 1-Ethynyl-cyclopropanesulfonic acid amide may interact with intracellular binding proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biochemical and cellular effects .
Subcellular Localization
1-Ethynyl-cyclopropanesulfonic acid amide exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, it may be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . This subcellular localization is essential for the compound’s role in modulating cellular processes and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynylcyclopropane-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of cyclopropanesulfonyl chloride with ethynylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-ethynylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonic acid amide group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted ethynyl-cyclopropanesulfonic acid amides.
Scientific Research Applications
1-ethynylcyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonamide: Lacks the ethynyl group, resulting in different reactivity and applications.
Ethynylsulfonamide: Contains an ethynyl group but lacks the cyclopropane ring, leading to distinct chemical properties.
Cyclopropane-1,1-dicarboxamide: Similar cyclopropane ring structure but with different functional groups.
Uniqueness
1-ethynylcyclopropane-1-sulfonamide is unique due to the combination of the ethynyl group and the cyclopropane ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
1-ethynylcyclopropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-2-5(3-4-5)9(6,7)8/h1H,3-4H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTVIFURVDNFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1108658-43-0 | |
Record name | 1-ethynylcyclopropane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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